1-Acetyl-6-(acetoxymethyl)indazole
Description
1-Acetyl-6-(acetoxymethyl)indazole is a substituted indazole derivative characterized by an acetyl group at the 1-position and an acetoxymethyl group at the 6-position of the indazole scaffold. Indazole derivatives are heterocyclic aromatic compounds with two adjacent nitrogen atoms in a bicyclic structure, known for their diverse pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, and kinase-inhibitory properties . The acetyl and acetoxymethyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions, making it a candidate for targeted therapeutic applications.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(1-acetylindazol-6-yl)methyl acetate |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)14-12-5-10(7-17-9(2)16)3-4-11(12)6-13-14/h3-6H,7H2,1-2H3 |
InChI Key |
ZDZQXEZAVIAQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)COC(=O)C)C=N1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-Acetyl-6-(acetoxymethyl)indazole serves as a lead compound in drug development, particularly for conditions involving inflammation and cancer. The presence of both acetyl and acetoxymethyl groups enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for synthesizing more complex molecules. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways, indicating its potential as a biochemical probe in pharmacological studies.
Key Findings
- Anticancer Activity : Similar indazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have been reported to inhibit certain kinases associated with cancer growth, suggesting that this compound may exhibit similar properties .
- Inflammatory Processes : The compound's unique structure may allow it to modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.
The synthesis of this compound typically involves several steps that can be optimized through variations in reaction conditions such as temperature and solvent choice. The hydrolysis of the acetoxymethyl group can yield 1-acetylindazole and acetic acid, demonstrating its reactivity under different conditions.
Case Studies and Research Insights
Research into the pharmacological effects of indazole derivatives has provided insights into their mechanisms of action. For example, studies have shown that certain indazole compounds can induce apoptosis in cancer cells by inhibiting specific proteins involved in cell survival pathways, such as the Bcl2 family members and the p53/MDM2 pathway . This suggests that this compound could similarly influence these pathways, warranting further investigation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substituents on the indazole scaffold critically determine pharmacological activity and physicochemical properties. Below is a comparison of key derivatives:
Physicochemical Properties
- Solubility : Methyl carboxylate derivatives (e.g., Methyl 1-methyl-1H-indazole-6-carboxylate) are typically more water-soluble due to polar ester groups , whereas acetoxymethyl or acetylated derivatives may exhibit moderate solubility.
- Molecular Weight and LogP: Derivatives with bulkier substituents (e.g., 1-Acetyl-6-(acetylamino)-5-methyl-1H-indazol, MW 231.25, LogP 2.04) show higher lipophilicity, favoring blood-brain barrier penetration . In contrast, halogenated derivatives (MW ~269) balance lipophilicity with electronic effects for kinase binding .
Research Findings and Implications
- Substituent-Driven Selectivity: Replacing the indazole scaffold with aminopyrazole increased JNK3 selectivity by 2,800-fold , underscoring the importance of core modifications. For this compound, the acetoxymethyl group may enhance antifungal activity but could reduce kinase selectivity compared to halogenated analogs.
- Synergistic Substituent Effects : Combining acetyl (electron-withdrawing) and acetoxymethyl (polar) groups may optimize both stability and target engagement. This aligns with studies showing that indazole derivatives with multiple substituents achieve broader biological profiles .
Preparation Methods
Reaction Conditions
| Reagents | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetic anhydride, KCH₃CO₂ | Chloroform/H₂O | Not specified (ambient assumed) | Not specified | 95% |
Procedure :
-
Substrate Preparation : 6-(Hydroxymethyl)indazole is suspended in a biphasic solvent system of chloroform and water.
-
Acetylation : Acetic anhydride is added alongside potassium acetate, which acts as a base to deprotonate the indazole nitrogen, facilitating N-acetylation. Concurrently, the hydroxymethyl group at the 6-position undergoes esterification.
-
Work-Up : The organic layer is separated, washed to remove excess reagents, and dried. The product is purified via recrystallization or column chromatography.
Mechanistic Insights :
-
The biphasic chloroform/water system likely enhances reaction efficiency by partitioning polar byproducts (e.g., acetic acid) into the aqueous phase.
-
Potassium acetate neutralizes generated acid, shifting the equilibrium toward product formation.
Analytical Characterization
Post-synthesis validation employs:
-
¹H NMR : Key signals include:
-
Singlets at δ 2.30–2.45 ppm for acetyl methyl groups.
-
A triplet at δ 4.60–5.10 ppm for the acetoxymethyl methylene protons.
-
Aromatic protons between δ 7.20–8.50 ppm.
-
-
IR Spectroscopy : Strong stretches at ~1740 cm⁻¹ (C=O ester) and ~1660 cm⁻¹ (amide C=O).
-
Mass Spectrometry : Molecular ion peak at m/z 260.1 (C₁₃H₁₂N₂O₃⁺).
Industrial Applications and Scale-Up Considerations
The described method is readily scalable due to:
-
Minimal Byproducts : The aqueous work-up simplifies purification.
-
Safety : Chloroform’s low flammability reduces risks compared to ethers.
-
Cost Efficiency : Acetic anhydride and potassium acetate are inexpensive and widely available.
For continuous production, microchannel reactors—analogous to those used in isoamyl nitrite synthesis —could further enhance throughput and safety by minimizing reagent accumulation.
Q & A
Q. What are the common synthetic routes for 1-Acetyl-6-(acetoxymethyl)indazole and its derivatives?
Methodological Answer: Synthesis typically involves functionalizing the indazole core at the 1- and 6-positions. A green approach utilizes visible light-mediated deoxygenative C–N coupling of o-carbonyl azobenzenes, enabling regioselective cyclization without metal catalysts or hydrogen donors . For acetyl and acetoxymethyl substituents, acylation reactions with acetic anhydride or acetyl chloride under mild acidic conditions (e.g., DMAPO/Boc2O-mediated N1-acylation) are effective . Solvent-free conditions or β-cyclodextrin catalysis in water can improve eco-efficiency .
Q. How can the purity and structural integrity of this compound be confirmed?
Methodological Answer: Structural validation requires multi-technique approaches:
- X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond accuracy ±0.002 Å) .
- DFT studies : Computational modeling predicts electronic properties and validates experimental data .
- Spectroscopy : <sup>1</sup>HNMR confirms proton environments (e.g., acetyl methyl protons at δ ~2.5 ppm), while IR identifies carbonyl stretches (~1740 cm<sup>−1</sup> for acetoxymethyl) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition patterns .
Q. What in vitro assays are typically used to evaluate the biological activity of this compound?
Methodological Answer: Standard assays include:
- Antimicrobial screening : Broth microdilution against Candida albicans (reference: fluconazole) .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., hepatocellular carcinoma HepG2) with IC50 calculations .
- Anti-inflammatory tests : COX-2 inhibition via ELISA or nitric oxide suppression in RAW 264.7 macrophages .
- Enzyme inhibition : FGFR1/4 kinase assays using ADP-Glo™ kits .
Advanced Research Questions
Q. How do substituent variations at the acetyl and acetoxymethyl positions affect the compound's pharmacological profile?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Acetyl group : Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration in neuroactive compounds. Methyl-to-ethyl substitution reduces FGFR1 inhibition by 40% due to steric hindrance .
- Acetoxymethyl group : Hydrolysis to hydroxymethyl in vivo improves solubility but may alter target selectivity. Nitro or halogen substitutions at adjacent positions (e.g., 5-nitro) amplify anticancer activity via DNA intercalation .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to predict bioactivity based on electrostatic and steric descriptors .
Q. What computational methods are employed to predict binding interactions with target proteins like FGFR?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding poses of this compound in FGFR1’s ATP-binding pocket (PDB: 3RH0). Key interactions include hydrogen bonds with Ala564 and hydrophobic contacts with Leu630 .
- Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. RMSD <2 Å indicates robust binding .
- Free energy calculations : MM-PBSA/GBSA quantifies ΔGbinding, correlating with experimental IC50 values .
Q. How can contradictory results in biological activity between different studies be resolved?
Methodological Answer: Address discrepancies through:
- Standardized protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
- Metabolic stability testing : LC-MS/MS quantifies active metabolites that may confound results (e.g., acetoxymethyl hydrolysis products) .
- Off-target profiling : Kinome-wide screening (e.g., Eurofins KinaseProfiler) identifies unintended targets .
- Data normalization : Use Z-score or % inhibition relative to positive/negative controls to mitigate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
